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Compound of Interest

Compound Name: C12 NBD Lactosylceramide

Cat. No.: B1655989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a pivotal

glycosphingolipid in cellular biology. This probe consists of a lactosylceramide molecule

attached to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain. The intrinsic

fluorescence of the NBD group allows for the visualization and tracking of lactosylceramide

trafficking and localization within living cells using fluorescence microscopy.[1][2]

Lactosylceramide itself is a key intermediate in the biosynthesis of more complex

glycosphingolipids and is an important signaling molecule involved in cell proliferation,

adhesion, migration, and inflammation.[3] These properties make C12 NBD Lactosylceramide
an invaluable tool for investigating the dynamics of lipid metabolism, intracellular transport

pathways, and the role of lipid microdomains (rafts) in cellular signaling.[3][4]

Product Information and Properties
The key properties of C12 NBD Lactosylceramide are summarized in the table below.

Understanding these characteristics is crucial for designing and executing experiments.
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Property Value Source

Full Chemical Name

N-[12-[(7-nitro-2-1,3-

benzoxadiazol-4-

yl)amino]dodecanoyl]-D-

lactosyl-β1-1'-sphingosine

[5][6]

Molecular Formula C₄₈H₈₁N₅O₁₆ [6]

Molecular Weight 984.18 g/mol [6]

Excitation Maximum (λex) ~465 nm [7]

Emission Maximum (λem) ~536 nm [7]

Solubility

Soluble in

Chloroform:Methanol (2:1) and

Methanol

[7]

Storage -20°C [7]

Principle of Action and Cellular Applications
When introduced to living cells, the lipophilic nature of C12 NBD Lactosylceramide allows it to

incorporate into the plasma membrane. From there, it is internalized and transported through

endocytic and secretory pathways, mimicking the trafficking of endogenous lactosylceramide.

[8] Its distribution and accumulation in specific organelles, such as the Golgi apparatus and

endosomes, can be visualized and quantified over time.[8][9] This enables researchers to:

Visualize and track intracellular lipid transport: Study the pathways of glycosphingolipid

trafficking between organelles.[8][10]

Investigate lipid metabolism: Monitor the conversion of lactosylceramide into more complex

glycosphingolipids.

Study the role of lipid rafts: Analyze the localization and dynamics of lactosylceramide within

membrane microdomains.[4]

Screen for modulators of lipid transport: Identify drugs or genetic modifications that alter

glycosphingolipid metabolism and trafficking, which is relevant for diseases like lysosomal
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storage disorders.[8][9]

Signaling Pathways Involving Lactosylceramide
Lactosylceramide is not merely a structural component or biosynthetic intermediate; it is a

critical signaling molecule located in lipid rafts that transduces external stimuli into cellular

responses.[11][12] Diverse agonists such as platelet-derived growth factor (PDGF) and tumor

necrosis factor-α (TNF-α) can activate lactosylceramide synthase, leading to the generation of

lactosylceramide.[12] This newly synthesized lactosylceramide can then trigger downstream

pathways, primarily through the generation of reactive oxygen species (ROS) and the

activation of inflammatory cascades, contributing to pathologies like atherosclerosis and neuro-

inflammation.[4][13][14]
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Caption: Lactosylceramide-centric signaling pathway.

Experimental Protocols
Protocol 1: Live-Cell Imaging of Lactosylceramide
Trafficking
This protocol details the use of C12 NBD Lactosylceramide for visualizing its uptake and

transport in living cells.

Materials:

C12 NBD Lactosylceramide stock solution (1 mM in Chloroform:Methanol, 2:1)

Fatty acid-free Bovine Serum Albumin (BSA)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm,

Emission ~535 nm)

Cells cultured on glass-bottom dishes or coverslips

Procedure:

Preparation of C12 NBD Lactosylceramide-BSA Complex: a. In a glass vial, evaporate the

required amount of C12 NBD Lactosylceramide stock solution to dryness under a gentle

stream of nitrogen gas. b. Resuspend the dried lipid film in a small volume of ethanol. c. Add

the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while

vortexing to create a working complex. The final concentration of the probe in the complex is

typically 100 µM.

Cell Labeling (Pulse): a. Grow cells on glass-bottom dishes to an appropriate confluency

(e.g., 60-70%). b. For experiments tracking transport from the plasma membrane, pre-chill

the cells and all solutions to 4°C to inhibit endocytosis. c. Dilute the C12 NBD
Lactosylceramide-BSA complex in cold, serum-free medium to a final working
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concentration (typically 1-5 µM). d. Remove the culture medium from the cells and wash

once with cold PBS. e. Add the labeling medium to the cells and incubate for 10-30 minutes

at 4°C (on ice). This allows the probe to label the plasma membrane.[7]

Washing and Chase: a. Aspirate the labeling solution and wash the cells three times with

cold PBS to remove any unbound probe. b. Add pre-warmed (37°C) complete cell culture

medium to the cells. This marks the beginning of the "chase" period. c. Immediately transfer

the dish to the pre-warmed stage of the fluorescence microscope for imaging.

Imaging: a. Acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor

the internalization and trafficking of the probe from the plasma membrane to internal

compartments like the Golgi apparatus and endosomes. b. Use the lowest possible laser

power and exposure time to minimize phototoxicity and photobleaching.

1. Prepare C12 NBD
Lactosylceramide-BSA Complex

3. Pulse Label Cells
with Probe at 4°C

2. Culture Cells on
Glass-Bottom Dish

4. Wash to Remove
Unbound Probe

5. Initiate Chase
at 37°C

6. Acquire Time-Lapse
Fluorescence Images

7. Analyze Image Data
(Localization, Intensity)
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Caption: Experimental workflow for live-cell imaging.

Protocol 2: Lipid Extraction for Lipidomics Analysis
Following cell treatment or labeling, this protocol can be used to extract total lipids for

subsequent analysis by techniques like mass spectrometry (MS). This allows for the

identification and quantification of metabolites of C12 NBD Lactosylceramide or changes in

the overall lipidome.

Materials:

Cell scrapers

Ice-cold PBS

Methanol (HPLC grade)

Chloroform (HPLC grade)

0.9% NaCl solution

Centrifuge

Nitrogen gas evaporator

Procedure (based on Folch method):[15][16]

Cell Harvesting: a. After the desired incubation/treatment, place the cell culture dish on ice.

b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold

PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube. d.

Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the

supernatant.

Lipid Extraction: a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet. b.

Vortex vigorously for 1-2 minutes to homogenize the sample and ensure thorough mixing. c.
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Incubate at room temperature for 15-20 minutes. d. Centrifuge at 1000 x g for 10 minutes at

4°C to pellet the cell debris.

Phase Separation: a. Transfer the supernatant (liquid phase) to a new glass tube. b. Add 0.2

volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of supernatant). c. Vortex for 30

seconds. d. Centrifuge at 1000 x g for 10 minutes to facilitate phase separation. Two distinct

phases will form: an upper aqueous phase (methanol/water) and a lower organic phase

(chloroform) containing the lipids.

Lipid Recovery: a. Carefully aspirate and discard the upper aqueous phase using a Pasteur

pipette. b. Transfer the lower organic phase containing the lipids to a clean, pre-weighed

glass vial. c. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Storage and Analysis: a. Once dried, the lipid extract can be stored at -80°C until analysis. b.

For analysis (e.g., by LC-MS/MS), reconstitute the dried lipid film in an appropriate solvent

mixture (e.g., methanol/chloroform 1:1 v/v).
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Issue Possible Cause Suggested Solution

No or weak Golgi/cellular

staining

- Insufficient probe

concentration- Inefficient

complex formation with BSA-

Photobleaching

- Optimize the probe

concentration (try a range of 1-

10 µM).- Ensure the probe is

fully dissolved and properly

complexed with BSA.- Reduce

laser power and exposure time

during imaging.

High background fluorescence
- Incomplete washing- Probe

precipitation

- Increase the number and

duration of washes after the

labeling step.- Ensure the

probe-BSA complex is well-

solubilized in the medium.

Cell toxicity
- High probe concentration-

Prolonged incubation time

- Perform a dose-response

curve to determine the optimal

non-toxic concentration.-

Reduce the labeling and chase

times.

Conclusion
C12 NBD Lactosylceramide is a potent and versatile fluorescent probe for investigating the

complex biology of glycosphingolipids. Its ability to mimic endogenous lactosylceramide allows

for real-time visualization of its trafficking and metabolism within living cells. By following the

detailed protocols outlined in this document, researchers and drug development professionals

can effectively utilize C12 NBD Lactosylceramide to gain deeper insights into fundamental

cellular processes and to explore the mechanisms of diseases related to aberrant lipid

metabolism.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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